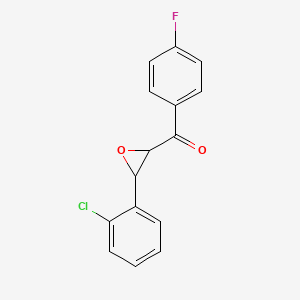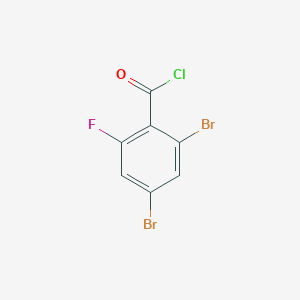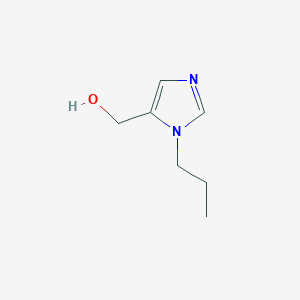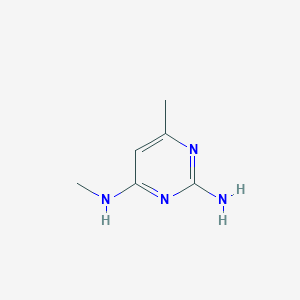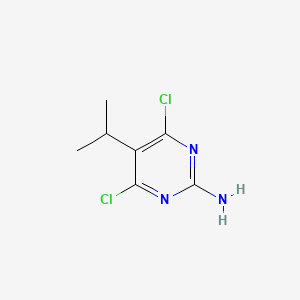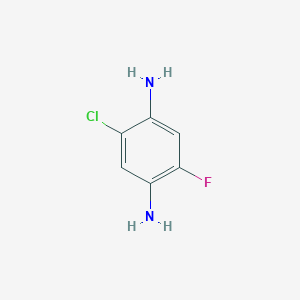
1-Chloro-2,5-diamino-4-fluorobenzene
Übersicht
Beschreibung
2-Chloro-5-fluorobenzene-1,4-diamine is a chemical compound that is an important intermediate in the synthesis of various compounds . It is used in the synthesis of anti-tumor drugs, benzimidazole, quinoline, and 1-H-1,5-benzodiazepine .
Synthesis Analysis
The synthesis of benzene derivatives like 2-Chloro-5-fluorobenzene-1,4-diamine involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . A specific synthesis method for 2-Chloro-5-fluorobenzene-1,4-diamine involves the reduction of 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, which is then reduced to form the diamine .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluorobenzene-1,4-diamine is based on a benzene ring with two amine groups (-NH2) and halogen atoms (chlorine and fluorine) attached to it . The exact structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
Benzene derivatives like 2-Chloro-5-fluorobenzene-1,4-diamine can undergo electrophilic aromatic substitution reactions . In these reactions, the aromaticity of the benzene ring is maintained, making them stable and suitable for further reactions .Wirkmechanismus
Target of Action
Benzene derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
The mode of action of 2-Chloro-5-fluorobenzene-1,4-diamine is likely to involve electrophilic aromatic substitution . In this process, the compound may act as an electrophile, interacting with electron-rich aromatic systems. The reaction typically involves two steps:
- The first step is slow, where the electrons in the pi bond attack the electrophile, forming an arenium ion .
- The second step is fast, where a base attacks the hydrogen, reforming the aromatic system .
Biochemical Pathways
It’s worth noting that benzene derivatives can participate in various biochemical reactions, such as friedel-crafts acylation , which is a key reaction in the synthesis of various bioactive compounds.
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to its small size and the presence of polar functional groups .
Result of Action
Benzene derivatives can have various biological effects depending on their specific functional groups and the targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-fluorobenzene-1,4-diamine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
2-Chloro-5-fluorobenzene-1,4-diamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 2-Chloro-5-fluorobenzene-1,4-diamine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
The effects of 2-Chloro-5-fluorobenzene-1,4-diamine on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, exposure to this compound can lead to the activation of the p53 pathway, which is a critical regulator of cell cycle and apoptosis. Furthermore, 2-Chloro-5-fluorobenzene-1,4-diamine can alter gene expression profiles, leading to changes in the expression of genes involved in cell proliferation and differentiation . Its impact on cellular metabolism includes the modulation of metabolic enzymes, which can affect the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-Chloro-5-fluorobenzene-1,4-diamine exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular processes. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction pathways. Additionally, 2-Chloro-5-fluorobenzene-1,4-diamine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-fluorobenzene-1,4-diamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-fluorobenzene-1,4-diamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained activation of stress response pathways and gradual changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-fluorobenzene-1,4-diamine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range triggers significant biological responses. For example, high doses of 2-Chloro-5-fluorobenzene-1,4-diamine can cause oxidative stress and damage to cellular components, leading to adverse effects such as tissue inflammation and necrosis . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
2-Chloro-5-fluorobenzene-1,4-diamine is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its conversion into different metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell . The compound’s metabolism can also lead to the formation of reactive intermediates, which can have additional biological effects.
Transport and Distribution
Within cells and tissues, 2-Chloro-5-fluorobenzene-1,4-diamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with membrane transporters can affect its uptake and distribution within different tissues .
Subcellular Localization
The subcellular localization of 2-Chloro-5-fluorobenzene-1,4-diamine plays a crucial role in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 2-Chloro-5-fluorobenzene-1,4-diamine is essential for elucidating its precise mechanisms of action.
Eigenschaften
IUPAC Name |
2-chloro-5-fluorobenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHFGTGSFJISHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


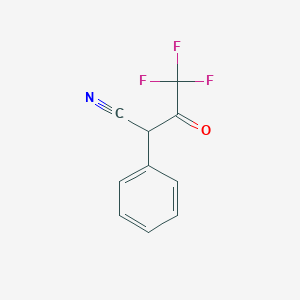
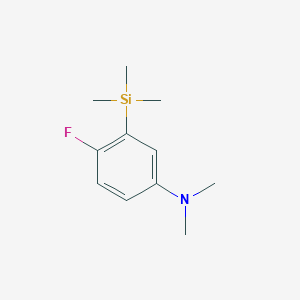

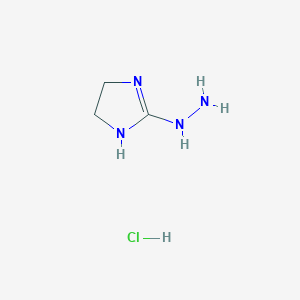
![2-[4-(2-Aminoethyl)phenoxy]ethanol](/img/structure/B3042068.png)
